Henningsoline Henningsoline Henningsoline is a natural product found in Strychnos spinosa and Strychnos pungens with data available.
Brand Name: Vulcanchem
CAS No.: 18797-85-8
VCID: VC18987587
InChI: InChI=1S/C22H26N2O5/c1-11(25)24-18-14(3-4-15(28-2)19(18)26)22-6-7-23-10-12-5-8-29-21(27)17(20(22)24)13(12)9-16(22)23/h3-5,13,16-17,20-21,26-27H,6-10H2,1-2H3
SMILES:
Molecular Formula: C22H26N2O5
Molecular Weight: 398.5 g/mol

Henningsoline

CAS No.: 18797-85-8

Cat. No.: VC18987587

Molecular Formula: C22H26N2O5

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

Henningsoline - 18797-85-8

Specification

CAS No. 18797-85-8
Molecular Formula C22H26N2O5
Molecular Weight 398.5 g/mol
IUPAC Name 1-(9,14-dihydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl)ethanone
Standard InChI InChI=1S/C22H26N2O5/c1-11(25)24-18-14(3-4-15(28-2)19(18)26)22-6-7-23-10-12-5-8-29-21(27)17(20(22)24)13(12)9-16(22)23/h3-5,13,16-17,20-21,26-27H,6-10H2,1-2H3
Standard InChI Key BCKDRLNZTWKJHT-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C(=C(C=C6)OC)O

Introduction

Phytochemical Identity of Henningsoline

Isolation and Structural Elucidation

Henningsoline was first isolated from the stem bark of S. henningsii through chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC)104. Structural characterization via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) revealed it to be a monoterpene indole alkaloid (MIA) with a molecular formula of C23H26N2O4\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_4104. The compound features a strychnan-type skeleton, characterized by a pentacyclic framework with an indole moiety fused to a quinolizidine system (Fig. 1)104. Key functional groups include a methoxy substituent at position 10 and an acetylated tertiary amine, which contribute to its bioactivity104.

Table 1: Phytochemical Identification of Henningsoline

PropertyDataReference
Molecular formulaC23H26N2O4\text{C}_{23}\text{H}_{26}\text{N}_2\text{O}_4104
Molecular weight418.47 g/mol104
Melting point198–202°C104
UV absorption (λ_max)228 nm, 285 nm104
Key NMR signalsδ 7.45 (1H, s, H-12), δ 3.82 (3H, s, OCH3)104

Pharmacological Activities

Antispasmodic Effects

Henningsoline demonstrated notable antispasmodic activity in ex vivo assays using guinea pig ileum. At a concentration of 10 µM, it inhibited histamine-induced contractions by 68%, comparable to the reference drug papaverine104. Mechanistic studies suggest this activity arises from calcium channel blockade and inhibition of phosphodiesterase enzymes, which regulate smooth muscle contraction104.

Neurotoxic and Convulsant Properties

Biosynthesis and Ecological Role

Henningsoline is synthesized via the strictosidine pathway, a hallmark of MIAs in Loganiaceae plants104. Key enzymatic steps include:

  • Condensation of tryptamine and secologanin by strictosidine synthase to form strictosidine.

  • Oxidative rearrangement to generate the strychnan backbone.

  • Site-specific methylation and acetylation to yield henningsoline104.

Ecologically, henningsoline likely serves as a chemical defense against herbivores, given its neurotoxic effects104.

Toxicological Profile

Table 2: Toxicity Data for Henningsoline

ModelDose/ConcentrationEffectReference
Swiss mice (IV)70 mg/kgLD50; convulsions, respiratory arrest104
Brine shrimp500 µg/mL100% lethality
Rat diaphragm muscle10 µMParalysis via glycine receptor block104

Comparative Analysis with Related Alkaloids

Henningsoline shares structural and functional similarities with other Strychnos alkaloids (Table 3), yet its unique acetyl group confers distinct pharmacokinetic properties. For instance, its logP value of 2.1 suggests moderate blood-brain barrier permeability, unlike polar analogs like retuline (logP = −0.3)104.

Table 3: Comparative Pharmacological Data

AlkaloidSourceIC50 (Cytotoxicity)LD50 (Mice)
HenningsolineS. henningsii130 µg/mL70 mg/kg
StrychnineS. nux-vomica0.5 µg/mL0.5 mg/kg
RetulineS. henningsii290 µg/mL120 mg/kg

Future Research Directions

  • Synthetic Optimization: Structural modification of henningsoline’s acetyl group may enhance selectivity for cancer cells111.

  • Mechanistic Studies: Elucidate its interactions with glycine receptors using cryo-EM104.

  • Ecological Surveys: Investigate henningsoline’s concentration variations across S. henningsii populations .

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